molecular formula C27H57O4P B048613 Trinonyl phosphate CAS No. 13018-37-6

Trinonyl phosphate

Cat. No.: B048613
CAS No.: 13018-37-6
M. Wt: 476.7 g/mol
InChI Key: ZOPCDOGRWDSSDQ-UHFFFAOYSA-N
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Description

Trinonyl phosphate is an organic phosphorus compound with the molecular formula C27H57O4P. It is a triester of phosphoric acid and nonyl alcohol. This compound is known for its use as a plasticizer, flame retardant, and solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trinonyl phosphate can be synthesized through the esterification of phosphoric acid with nonyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with nonyl alcohol in the presence of a base. The reaction is carried out in a solvent such as toluene or xylene to control the reaction temperature and improve the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Trinonyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and nonyl alcohol.

    Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The nonyl groups in this compound can be substituted with other alkyl or aryl groups under appropriate reaction conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acid/base solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Alkyl or aryl halides in the presence of a base.

Major Products Formed:

    Hydrolysis: Phosphoric acid and nonyl alcohol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Alkyl or aryl phosphates.

Scientific Research Applications

Trinonyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of polymers and resins. It also serves as a flame retardant in various materials.

    Biology: Employed as a solvent in the extraction and purification of biological molecules.

    Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.

    Industry: Utilized as a solvent in the production of paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trinonyl phosphate involves its ability to interact with various molecular targets and pathways. As a plasticizer, it increases the flexibility and durability of polymers by reducing intermolecular forces between polymer chains. As a flame retardant, it forms a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, this compound can form stable complexes with proteins and other biomolecules, enhancing their solubility and stability .

Comparison with Similar Compounds

    Triphenyl phosphate: An aromatic organophosphate used as a flame retardant and plasticizer.

    Triethyl phosphate: An aliphatic organophosphate used as a solvent and plasticizer.

    Trioctyl phosphate: An aliphatic organophosphate used as a plasticizer and solvent.

Comparison: Trinonyl phosphate is unique due to its long nonyl chains, which provide superior plasticizing properties compared to shorter-chain phosphates like triethyl phosphate. It also offers better flame retardant properties than aromatic phosphates like triphenyl phosphate due to its higher thermal stability. Additionally, this compound’s ability to form stable complexes with biomolecules makes it a valuable compound in biological and medical research .

Properties

IUPAC Name

trinonyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPCDOGRWDSSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073998
Record name Trinonyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13018-37-6
Record name Trinonyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13018-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, trinonyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trinonyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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